REACTION_CXSMILES
|
[CH2:1]([C:3]1[C:4](=[O:10])[NH:5][C:6]([CH3:9])=[CH:7][CH:8]=1)[CH3:2].[Br:11]N1C(=O)CCC1=O>CO>[Br:11][C:7]1[CH:8]=[C:3]([CH2:1][CH3:2])[C:4](=[O:10])[NH:5][C:6]=1[CH3:9]
|
Name
|
|
Quantity
|
23.92 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1C(NC(=CC1)C)=O
|
Name
|
|
Quantity
|
32.67 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
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Name
|
|
Quantity
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450 mL
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Type
|
solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
was stirred under nitrogen at room temperature
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
A thick suspension formed after some hours
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Type
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STIRRING
|
Details
|
was stirred at RT for a further 24 h
|
Duration
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24 h
|
Type
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CONCENTRATION
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Details
|
The reaction mixture was concentrated to one half to one third of the original volume
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Type
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ADDITION
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Details
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diluted with 200 ml of water
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Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in an ice bath
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
FILTRATION
|
Details
|
filtered with suction
|
Type
|
WASH
|
Details
|
The residue was washed with cold water
|
Type
|
CUSTOM
|
Details
|
dried at 65° C
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(NC1C)=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.93 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |